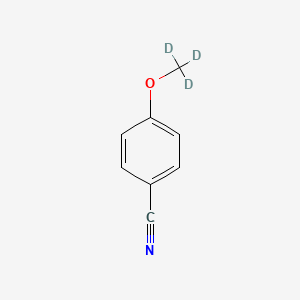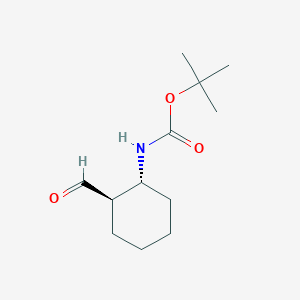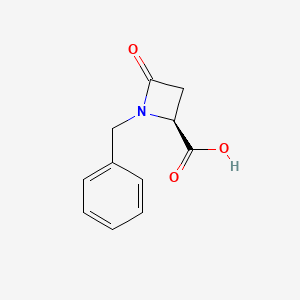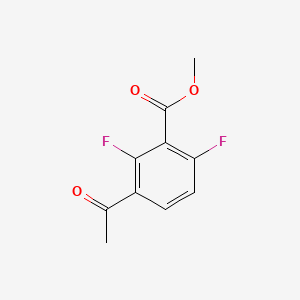
Methyl 3-acetyl-2,6-difluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-acetyl-2,6-difluorobenzoate: is an organic compound with the molecular formula C10H8F2O3 It is a derivative of benzoic acid, characterized by the presence of acetyl and difluoro groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-acetyl-2,6-difluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-acetyl-2,6-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactors and the use of alternative catalysts to optimize yield and reduce production costs. The choice of method depends on factors such as the desired purity, scale of production, and economic considerations.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-acetyl-2,6-difluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoro groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-acetyl-2,6-difluorobenzoic acid, while reduction could produce 3-hydroxy-2,6-difluorobenzyl alcohol.
Scientific Research Applications
Methyl 3-acetyl-2,6-difluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which methyl 3-acetyl-2,6-difluorobenzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of difluoro groups can enhance the compound’s stability and bioavailability, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Methyl 2,6-difluorobenzoate: Similar in structure but lacks the acetyl group, which can significantly alter its reactivity and applications.
2,6-Difluorobenzoic acid: The parent acid of methyl 2,6-difluorobenzoate, used in various synthetic applications.
Methyl 3-acetylbenzoate:
Uniqueness: Methyl 3-acetyl-2,6-difluorobenzoate is unique due to the combination of acetyl and difluoro groups, which confer distinct chemical properties. These modifications can enhance its reactivity, stability, and potential for use in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H8F2O3 |
|---|---|
Molecular Weight |
214.16 g/mol |
IUPAC Name |
methyl 3-acetyl-2,6-difluorobenzoate |
InChI |
InChI=1S/C10H8F2O3/c1-5(13)6-3-4-7(11)8(9(6)12)10(14)15-2/h3-4H,1-2H3 |
InChI Key |
XWSHOISSNAPXHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)F)C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


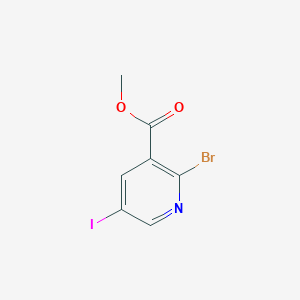
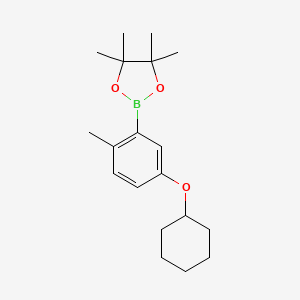
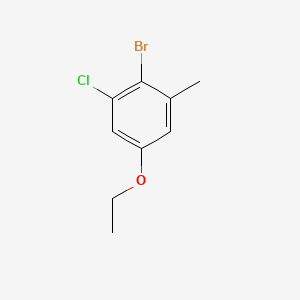

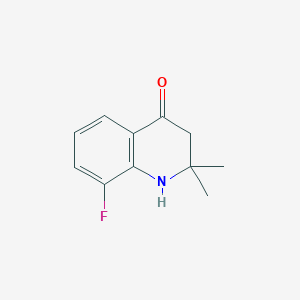

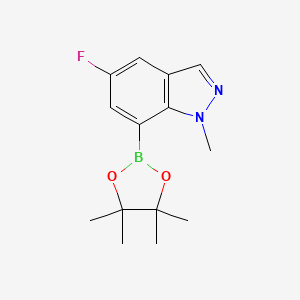
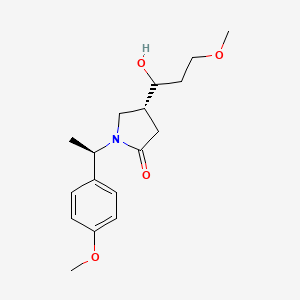

![4-(Benzyloxy)-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine](/img/structure/B14024420.png)

